molecular formula C10H7ClN2 B1620638 5-Chloro-2-phenylpyrimidine CAS No. 34771-50-1

5-Chloro-2-phenylpyrimidine

Cat. No. B1620638
CAS RN: 34771-50-1
M. Wt: 190.63 g/mol
InChI Key: IPRQXVCEBSOQIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-phenylpyrimidine is a chemical compound with the molecular formula C10H7ClN2 . It is used in the field of chemistry for various purposes .


Synthesis Analysis

The synthesis of pyrimidines, including 5-Chloro-2-phenylpyrimidine, involves various methods. A review paper discusses the synthesis of pyrimidines and their anti-inflammatory effects . Another paper describes the use of 5-chloro-2,4,6-trifluoropyrimidine as a core scaffold for the synthesis of functionalised pyrimidine systems .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-phenylpyrimidine can be analyzed using various methods. ChemSpider provides information about the molecular structure of this compound .


Chemical Reactions Analysis

The chemical reactions involving 5-Chloro-2-phenylpyrimidine have been studied. For instance, a paper discusses the reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen-centered nucleophiles . Another paper discusses the synthesis of pyrimidines and their structure-activity relationships .

Scientific Research Applications

Antimicrobial Potential

5-Chloro-2-phenylpyrimidine derivatives have shown promise as potential antimicrobial agents. In a study by El-kerdawy et al. (1990), various derivatives were synthesized and tested for their in vitro antimicrobial activity against pathogenic microorganisms, with several compounds exhibiting significant activity (El-kerdawy et al., 1990).

Photoswitching Capabilities

Čechová et al. (2018) investigated the photoswitching behavior of 5-phenylazopyrimidines, revealing their potential as molecular photoswitches. They found that compounds with chloro and cyano derivatives can be switched without UV light, indicating their suitability for visible light-directed applications (Čechová et al., 2018).

Corrosion Inhibition

Phenylpyrimidine derivatives, including 5-phenylpyrimidine, have been studied for their effectiveness in inhibiting corrosion. Xianghong et al. (2014) found that these derivatives are good inhibitors for cold rolled steel in hydrochloric acid solutions, showcasing their potential in industrial applications (Xianghong et al., 2014).

Optical and Catalytic Properties

Zhang et al. (2016) explored the optical properties and visible light-directed catalytic performance of copper(I) 5-phenylpyrimidine-2-thiolate complexes. Their study highlighted the solvatochromic behavior and luminescence switching capabilities of these compounds, along with their high photocatalytic activity (Zhang et al., 2016).

Anticancer Agents

Triazolopyrimidines, synthesized from 5-chloro-6-(trifluorophenyl)-N-fluoroalkyl [1,2,4]triazolo[1,5-a]pyrimidin-7-amine, have been identified as potential anticancer agents. Zhang et al. (2007) revealed that these compounds possess a unique mechanism of tubulin inhibition, differentiating them from other cancer treatments (Zhang et al., 2007).

Liquid Crystal Research

Kelly and Villiger (1988) synthesized various 5-alkyl-2-phenylpyrimidines to study their liquid crystal transition temperatures. Their research contributes to understanding the properties of ferroelectric liquid crystals, which are crucial in display technologies (Kelly & Villiger, 1988).

Enhanced Antitumor Activity

Takechi et al. (2002) investigated the enhancement of antitumor activity of 5-fluorouracil by inhibiting dihydropyrimidine dehydrogenase activity using 5-chloro-2,4-dihydroxypyridine, providing insights into more effective cancer treatments (Takechi et al., 2002).

Safety And Hazards

The safety data sheet for 5-Chloro-2-phenylpyrimidine provides information about its safety and hazards .

Future Directions

The future directions in the field of pyrimidines, including 5-Chloro-2-phenylpyrimidine, involve the development of new pyrimidines as anti-inflammatory agents . Other papers discuss the future directions in the fields of peptide-drug conjugates and microneedle-based technology for cell therapy .

properties

IUPAC Name

5-chloro-2-phenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRQXVCEBSOQIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373122
Record name 5-chloro-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-phenylpyrimidine

CAS RN

34771-50-1
Record name 5-chloro-2-phenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2-phenylpyrimidine
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-phenylpyrimidine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2-phenylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2-phenylpyrimidine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2-phenylpyrimidine
Reactant of Route 6
Reactant of Route 6
5-Chloro-2-phenylpyrimidine

Citations

For This Compound
5
Citations
B Lythgoe, LS Rayner - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… Thus 5-chloro-2-phenylpyrimidine absorbed 3 molar proportions of hydrogen in the … was shown by the successful reduction of 5-chloro-2-phenylpyrimidine to 2-phenylpyrimidine and of …
Number of citations: 39 pubs.rsc.org
EE Leutzinger - 1964 - ir.library.oregonstate.edu
… For example, dehalogenation to 2- phenylpyrimidine was observed when 5- chloro2- phenylpyrimidine was shaken with hydrogen and palladized barium sulfate in the presence of base…
Number of citations: 1 ir.library.oregonstate.edu
VH Smith - 1955 - ir.library.oregonstate.edu
… Six years later Lythroe and Rayner reduced 2,5-dichioropyriniidine and 5-chloro-2-phenylpyrimidine to 1,4, 5,6tetrahydropyrimidine and 2-phenyl_1,4,5,6-tetrahydropyrimidine, …
Number of citations: 1 ir.library.oregonstate.edu
TR Puleo, DR Klaus, JS Bandar - Journal of the American …, 2021 - ACS Publications
We report a general protocol for the direct C–H etherification of N-heteroarenes. Potassium tert-butoxide catalyzes halogen transfer from 2-halothiophenes to N-heteroarenes to form N-…
Number of citations: 14 pubs.acs.org
H Aft - 1962 - ir.library.oregonstate.edu
The tetrahydropyrimidines, a general class of heterocyclic compound of Increasing biological interest, exist in three isomeric forms that differ only in the position of a double bond as …
Number of citations: 0 ir.library.oregonstate.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.